molecular formula C27H18BrClN2O3 B12618729 (10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione

(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione

Cat. No.: B12618729
M. Wt: 533.8 g/mol
InChI Key: VCDYWQPMPJNMIV-BUZMGHMJSA-N
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Description

This compound is a highly complex polycyclic alkaloid derivative featuring a fused tetracyclic core with a 1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene backbone. Key functional groups include a 4-bromobenzoyl moiety at position 16, a chloro substituent at position 4, and a phenyl group at position 12. Its stereochemistry (10R,11S,15R,16S) suggests significant conformational rigidity, which may influence its bioactivity and binding interactions.

Properties

Molecular Formula

C27H18BrClN2O3

Molecular Weight

533.8 g/mol

IUPAC Name

(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione

InChI

InChI=1S/C27H18BrClN2O3/c28-17-10-6-16(7-11-17)25(32)24-23-22(26(33)30(27(23)34)19-4-2-1-3-5-19)20-13-9-15-8-12-18(29)14-21(15)31(20)24/h1-14,20,22-24H/t20-,22-,23-,24+/m1/s1

InChI Key

VCDYWQPMPJNMIV-BUZMGHMJSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H]4C=CC5=C(N4[C@@H]([C@@H]3C2=O)C(=O)C6=CC=C(C=C6)Br)C=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C4C=CC5=C(N4C(C3C2=O)C(=O)C6=CC=C(C=C6)Br)C=C(C=C5)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with other brominated and chlorinated polycyclic alkaloids. Below is a comparative analysis with two analogs:

Property (10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-... 16-[(E)-4-Bromobenzylidene]-13-(4-bromophenyl)-2-hydroxy-11-methyl-... 4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[...]
Molecular Formula C30H19BrClN2O3 C30H24Br2N2O3 C28H21N3O4
Molecular Weight ~590.8 g/mol 620.33 g/mol 463.49 g/mol
Key Substituents 4-bromobenzoyl, 4-Cl, phenyl 4-bromobenzylidene, 4-bromophenyl, methyl 4-methylphenyl, benzoic acid
Ring System Tetracyclic (1,13-diazatetracyclo) Pentacyclic (1,11-diazapentacyclo) Triazatetracyclic
Hydrogen Bond Donors/Acceptors Not reported 2 donors, 4 acceptors 2 donors, 4 acceptors (calculated)
Crystal Structure Not reported P21/c space group, β = 113.2° Not available

Key Observations:

Brominated vs. Chlorinated Moieties : The 4-bromobenzoyl group in the target compound contrasts with the 4-bromobenzylidene group in the analog from . Bromine’s electron-withdrawing effects may enhance electrophilic reactivity, while chlorine’s smaller size could influence steric interactions .

Bioactivity Potential: Analogs with benzoic acid substituents (e.g., ’s compound) exhibit calculated pKa values (~4.0), suggesting solubility at physiological pH, which may favor membrane permeability. The target compound’s lack of ionizable groups could limit bioavailability .

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